![molecular formula C9H10N2O2 B173290 (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol CAS No. 17288-45-8](/img/structure/B173290.png)
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol” is a chemical compound . It has a molecular weight of 178.188 and a molecular formula of C9H10N2O2 .
Synthesis Analysis
The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have been synthesized for their potent activities against FGFR1, 2, and 3 . These derivatives have been developed as a class of compounds targeting FGFR with development prospects .Molecular Structure Analysis
The molecular structure of “(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol” includes a methoxy group and a pyrrolo[3,2-b]pyridin-2-yl group .Chemical Reactions Analysis
The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 . These derivatives have been found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .Physical And Chemical Properties Analysis
“(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol” has a density of 1.3±0.1 g/cm3 . Its boiling point is 383.4±37.0 °C at 760 mmHg . The flash point is 185.7±26.5 °C .Applications De Recherche Scientifique
Synthesis and Derivatives
Synthesis of 5-Methoxylated Derivatives : A study by Ghelfi et al. (2003) describes the synthesis of 5-methoxylated 3-pyrrolin-2-ones from N-substituted 4-methyl-2-pyrrolidinones, which are useful for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Formation of Pyrrolopyridines : Nedolya et al. (2015) discuss the synthesis of pyrrolopyridines from alkynes and isothiocyanates, emphasizing the importance of such compounds in biology, pharmacology, and materials science (Nedolya et al., 2015).
Novel Tetrahydro-pyrrolopyridine Synthesis : Liu et al. (2015) developed a one-pot five-component synthesis of tetrahydro-pyrrolo[3,4-b]pyridine-5-one, showcasing its potential in drug-like compound synthesis (Liu et al., 2015).
Structural and Chemical Properties
Crystal Structure Analysis : Butcher et al. (2006) explored the crystal structure of a compound containing the pyrrolopyridine framework, providing insights into molecular interactions and geometry (Butcher et al., 2006).
Quantum Studies and NLO Properties : Halim and Ibrahim (2022) investigated the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine for quantum studies, non-linear optical properties, and thermodynamic characteristics (Halim & Ibrahim, 2022).
Coordination Compounds Synthesis : Bourosh et al. (2018) synthesized and studied coordination compounds involving pyridine hemiacetals, contributing to understanding the physicochemical properties of such complexes (Bourosh et al., 2018).
Molecular Structural Studies : Gumus et al. (2018) performed experimental and theoretical studies on the molecular structure of a related compound, exploring surface properties and molecular electrostatic potential (Gumus et al., 2018).
Synthesis of Fused Heterocycles : El-Nabi (2004) describes the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, highlighting the utility of such compounds in creating new heterocyclic structures (El-Nabi, 2004).
Miscellaneous Applications
Four-Component Synthesis : Janvier et al. (2002) developed a novel four-component synthesis of pyrrolo[3,4-b]pyridin-5-one, demonstrating a new method for scaffold-generating reactions (Janvier et al., 2002).
Synthesis of Analogues : Groot et al. (2010) investigated the synthesis of 2,2′-pyrromethene-5[1H]-one analogues, providing insights into isomerization and thermal behavior (Groot et al., 2010).
Novel Synthesis of Azocines : Voskresenskii et al. (2006) explored the reaction of 2-trifluoroacetyl pyrrolopyridines with ethyl propynoate, leading to a novel synthesis of azocines (Voskresenskii et al., 2006).
Propriétés
IUPAC Name |
(5-methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9-3-2-7-8(11-9)4-6(5-12)10-7/h2-4,10,12H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPMHOYPBOPNLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590496 |
Source


|
| Record name | (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol | |
CAS RN |
17288-45-8 |
Source


|
| Record name | (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


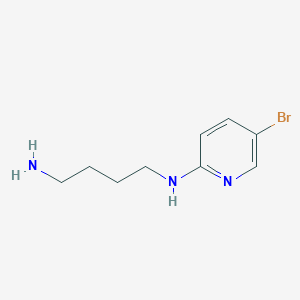
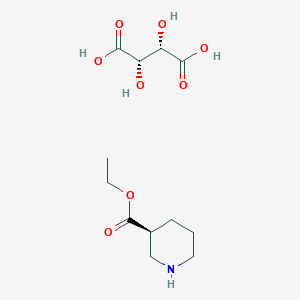


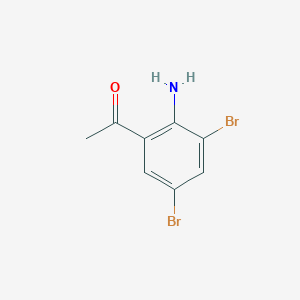


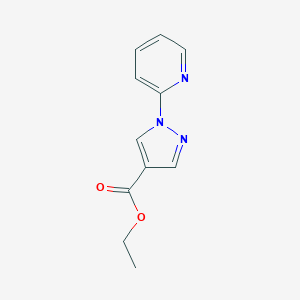
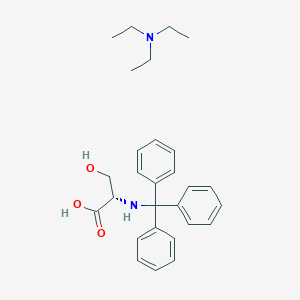

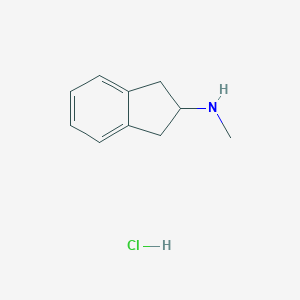
![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)
![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)